(E)-5-甲基己-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (E)-5-Methylhex-2-enoic acid and its analogues has been extensively studied, revealing various methods for its preparation. Burk et al. (2003) developed an enantioselective synthesis pathway for a structurally similar compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, utilizing asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium catalyst, highlighting a potential strategy for synthesizing (E)-5-Methylhex-2-enoic acid derivatives (Burk et al., 2003). Jessen, Selvig, and Valsborg (2001) demonstrated a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, providing a base for further exploration into the synthesis of related compounds (Jessen, Selvig, & Valsborg, 2001).

Molecular Structure Analysis

Studies on molecular structure are crucial for understanding the properties and reactivity of (E)-5-Methylhex-2-enoic acid. Although specific research focusing solely on the molecular structure of (E)-5-Methylhex-2-enoic acid was not found in the provided papers, the methodologies used in these studies, such as X-ray crystallography and NMR spectroscopy, are fundamental techniques for analyzing the molecular structure of chemical compounds. These techniques can provide detailed information on the spatial arrangement of atoms within a molecule, which is essential for predicting chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions involving (E)-5-Methylhex-2-enoic acid derivatives highlight the compound's versatility. For instance, the work by Das et al. (2006) on the stereoselective synthesis of trisubstituted (E)-2-methylalk-2-enoic acids from unactivated Baylis–Hillman adducts offers insights into the reactivity of similar compounds and their potential for creating complex molecular structures (Das et al., 2006).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of (E)-5-Methylhex-2-enoic acid, including acidity, basicity, and reactivity towards various chemical agents, can be inferred from its functional groups. The presence of the enoic acid moiety suggests that it would exhibit typical carboxylic acid reactivity, such as forming esters with alcohols and amides with amines. The research by Kwon, Hong, and Yoon (2000) on the enantiomeric selective synthesis of a related compound, (S)-2-methylbutanoic acid methyl ester, using lipases, demonstrates the potential for biocatalytic approaches to modify (E)-5-Methylhex-2-enoic acid and explore its chemical properties (Kwon, Hong, & Yoon, 2000).

科学研究应用

光异构化和电荷定位:研究表明,5-甲基己-3-烯-2-酮和 4-甲基戊-2-烯酸等相关化合物的质子化形式会发生快速的顺式/反式异构化,并缓慢转化为相关阳离子,这与激发态扭曲和电荷定位模型一致 (Childs 等,1983)。

生物合成研究:对类似化合物(如加州七叶树中的 2-氨基-4-甲基己-4-烯酸)的生物合成研究表明,异亮氨酸是一个有效的先驱物,提供了对潜在生物合成途径的见解 (Fowden 和 Mazelis,1971)。

标记类似物的合成:已经开发了合成 (2E)-5-氨基-5-甲基己-2-烯酸的 N-保护、标记类似物的方法,促进了对这些化合物结构和功能的研究 (Jessen、Selvig 和 Valsborg,2001)。

内酯化和分子内酰基化:某些支链和环状烯酸,包括 4-甲基己-4-烯酸和 5-甲基己-4-烯酸,已显示在内酯化或分子内酰基化过程中发生骨架重排,提供了对其化学行为的见解 (Ansell、Emmett 和 Grimwood,1969)。

对映选择性合成:研究探索了 (S)-(+)-3-氨基甲基-5-甲基己酸等化合物的对映选择性合成,表明了为相关化合物的特定对映异构体生产提供药物应用的潜力 (Burk 等,2003)。

安全和危害

属性

IUPAC Name |

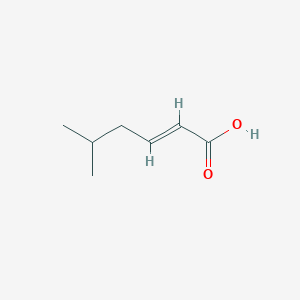

(E)-5-methylhex-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHUQCQZQRXJLF-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

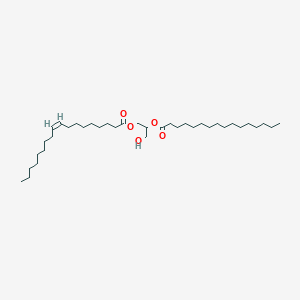

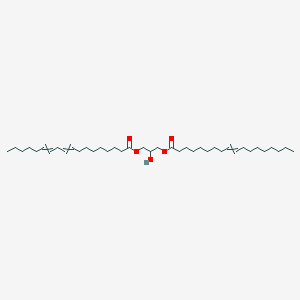

CC(C)CC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-methylhex-2-enoic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)